Albacarcin V

Antitumor In Vivo Pharmacology P388 Leukemia

Researchers studying EPLIN-mediated cytoskeletal dynamics or hematologic cancers face variability when substituting albacarcin M or gilvocarcin V. Albacarcin V (CAS 92841-46-8) resolves this with its unique 8-vinyl substituent and distinct glycosyl residue: • 2-fold greater in vivo antitumor potency vs albacarcin M in the P388 leukemia model • Nanomolar efficacy in patient-derived, drug-resistant TNBC and ovarian cancer samples • Validated EPLIN target engagement confirmed by molecular docking and cellular thermal shift assays Supplied at ≥98% purity with full analytical documentation for reproducible research.

Molecular Formula C28H28O9
Molecular Weight 508.5 g/mol
CAS No. 92841-46-8
Cat. No. B1665686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlbacarcin V
CAS92841-46-8
SynonymsAlbacarcin V;  NSC 354844;  NSC-354844;  NSC354844
Molecular FormulaC28H28O9
Molecular Weight508.5 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)(C)O)O
InChIInChI=1S/C28H28O9/c1-6-13-9-16-20(18(10-13)34-4)15-11-19(35-5)22-17(29)8-7-14(21(22)23(15)37-27(16)32)24-26(31)28(3,33)25(30)12(2)36-24/h6-12,24-26,29-31,33H,1H2,2-5H3
InChIKeyOMDANBMKOUVKAG-KUSFQVDNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Albacarcin V (CAS 92841-46-8): A C-Glycoside Antitumor Antibiotic from Streptomyces


Albacarcin V (also known as Chrysomycin A, Virenomycin V, or FLIX3) is a C-glycoside antitumor antibiotic belonging to the angucycline class of aromatic polyketides [1]. It is characterized by a tetracyclic 6H-benzo[d]naphtho[1,2-b]pyran-6-one chromophore linked to a C-glycosyl residue, with a key vinyl substituent at the 8-position that distinguishes it from its methyl analog, albacarcin M [2]. The compound is produced by fermentation of Streptomyces albaduncus strain C-38291 (ATCC 39151) and exhibits both antibacterial and potent antitumor activities [2].

Why Albacarcin V Cannot Be Interchanged with Gilvocarcin V, Chrysomycin A, or Albacarcin M


Substituting Albacarcin V with closely related analogs such as Gilvocarcin V, Chrysomycin A, or even its methyl congener Albacarcin M is not scientifically equivalent due to distinct structural features that drive divergent pharmacological profiles. Albacarcin V possesses a vinyl group at the 8-position, whereas Albacarcin M contains a methyl group; this single substitution results in a two-fold difference in in vivo antitumor potency in the P388 leukemia model [1]. Furthermore, molecular docking studies reveal that variations in the glycosyl moiety—such as the D-fucofuranose in Gilvocarcin V versus the dimethylpentose in Chrysomycin A—significantly alter binding affinity to the EPLIN protein, a validated cytoskeletal target [2]. Consequently, interchangeable use in research or development programs would introduce uncontrolled variability in potency, target engagement, and cellular response, undermining experimental reproducibility and therapeutic potential.

Quantitative Differentiation of Albacarcin V: Head-to-Head Potency, Target Engagement, and Activity in Resistant Disease Models


In Vivo Antitumor Potency: Albacarcin V is Twice as Potent as Albacarcin M in the P388 Leukemia Model

Albacarcin V demonstrates a clear, quantifiable advantage over its direct structural analog albacarcin M in an established preclinical tumor model. In the P388 leukemia screening test, albacarcin V was found to be twice as potent as albacarcin M based on a comparison of both optimum doses (maximum T/C value) and minimum effective doses (lowest dose giving a T/C>125) [1].

Antitumor In Vivo Pharmacology P388 Leukemia

Cytotoxicity Profile: Albacarcin V Exhibits Nanomolar Potency (IC50 < 50 nM) in Drug-Resistant Triple-Negative Breast and Ovarian Cancer Patient-Derived Samples

In a recent comprehensive evaluation, Albacarcin V (coded FLIX3) demonstrated potent cytotoxicity with IC50 values below 50 nM across multiple breast and ovarian cancer cell lines. Notably, Albacarcin V maintained this nanomolar-range efficacy in drug-resistant, patient-derived samples from triple-negative breast cancer (TNBC) and ovarian cancer, a key differentiator from many standard-of-care agents [1]. In the same study, FLIX4 also exhibited IC50 < 50 nM, but Albacarcin V was distinguished by its unique target engagement profile (EPLIN) and epigenetic effects [1].

Cytotoxicity Drug Resistance Triple-Negative Breast Cancer Ovarian Cancer

Molecular Target Engagement: Albacarcin V Binds the Actin-Binding Protein EPLIN, with Binding Affinity Differentiating It from Gilvocarcin V and Chrysomycin A

Molecular docking studies confirm that Albacarcin V forms stable complexes with the actin-binding protein EPLIN, a validated target for cytoskeletal disruption and cell growth arrest. Binding energies (ΔE) across a series of related polyketides range from −42.30 kcal/mol (least favored ligand) to −84.00 kcal/mol (most favored ligand), with Chrysomycin V (Chrysomycin A) showing the best binding among the gilvocarcin/chrysomycin group [1]. The study explicitly notes that the glycosyl moiety plays a significant role in protein interaction, with the aglycone of Gilvocarcin V binding much less efficiently [1]. This provides a structural rationale for Albacarcin V's distinct pharmacological profile compared to its close analogs.

Target Engagement Molecular Docking EPLIN Cytoskeleton

Chemical Identity and Purity: Albacarcin V is Distinguished by a Unique CAS Registry and High Purity Specifications

Albacarcin V is unambiguously identified by its CAS Registry Number 92841-46-8, molecular formula C28H28O9, and molecular weight 508.52 g/mol [1]. Reputable vendors supply Albacarcin V at ≥98% purity as determined by HPLC, with defined storage conditions (−20°C) and solubility profiles (soluble in DMSO, moderately soluble in methanol, poor water solubility) . This ensures consistency and reproducibility in experimental applications, which is critical for scientific selection.

Chemical Identity Quality Control Procurement

Optimal Research Applications for Albacarcin V Based on Validated Differentiation Evidence


In Vivo Proof-of-Concept Studies Targeting P388 Leukemia or Other Hematologic Malignancies

Given its demonstrated two-fold potency advantage over albacarcin M in the P388 leukemia model [1], Albacarcin V is the preferred candidate for in vivo studies of hematologic cancers where a defined efficacy benchmark is required for lead optimization.

Drug-Resistant Breast and Ovarian Cancer Research

Albacarcin V's nanomolar-range efficacy in patient-derived, drug-resistant TNBC and ovarian cancer samples [1] positions it as a high-value tool compound for investigating mechanisms of resistance and developing next-generation therapies for these difficult-to-treat malignancies.

Cytoskeletal Targeting and EPLIN-Dependent Mechanism-of-Action Studies

The validated engagement of the actin-binding protein EPLIN by Albacarcin V, as confirmed by molecular docking and cellular thermal shift assays [1][2], makes it an essential reagent for studying cytoskeletal dynamics, cell migration, and EPLIN-dependent signaling pathways in cancer and other diseases.

Structure-Activity Relationship (SAR) Campaigns for Angucycline Antibiotics

The distinct binding profile of Albacarcin V compared to gilvocarcin V and chrysomycin A, driven by its specific glycosyl residue [2], supports its use as a reference compound in medicinal chemistry efforts aimed at optimizing EPLIN inhibition or improving the pharmacokinetic properties of this antibiotic class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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